PhloxinBForMicroscopy
Description
Phloxin B (C.I. 45410; CAS 18472-87-2) is a synthetic xanthene dye widely utilized in microscopy and microbiological assays. Its chemical formula is C20H2Br4Cl4Na2O5, with a molecular weight of 829.64 g/mol . The compound exhibits an absorption peak at 546–550 nm in 50% ethanol and has a high absorbance ratio (1.38–2.24) and absorption intensity (930–1300 A¹%⁄₁cm), making it suitable for precise optical applications . Phloxin B is characterized by a dye content of >80% and is non-hazardous under standard handling conditions, as noted in its material safety data sheet (MSDS) .
In microbiology, Phloxin B is employed to differentiate colony morphologies, such as identifying opaque versus white colonies in Candida albicans cultures . In histopathology, it is part of the Hematoxylin-Phloxin-Saffron (HPS) staining protocol, highlighting features like calcifications and cytological heterogeneity in tumor tissues .
Properties
CAS No. |
18472-84-2 |
|---|---|
Molecular Formula |
C5H8ClN3S |
Synonyms |
PhloxinBForMicroscopy |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phloxine B is synthesized through the bromination of fluoresceinThis compound is then further chlorinated to produce Phloxine B .
Industrial Production Methods
In industrial settings, Phloxine B is produced by reacting fluorescein with bromine and chlorine in the presence of a suitable solvent. The reaction conditions are carefully controlled to ensure the correct substitution pattern and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Phloxine B undergoes several types of chemical reactions, including:
Oxidation: Phloxine B can be oxidized to form various degradation products.
Reduction: The dye can be reduced under specific conditions, altering its color and fluorescence properties.
Substitution: Halogen atoms in Phloxine B can be substituted with other functional groups, modifying its chemical and physical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce leuco dyes .
Scientific Research Applications
Phloxine B has a wide range of applications in scientific research:
Microscopy: Used as a stain to differentiate between live and dead cells in various organisms, including bacteria and yeast.
Biology: Employed in cell viability assays and to study cellular processes such as apoptosis and necrosis.
Medicine: Utilized in diagnostic procedures to identify bacterial infections and other pathological conditions.
Industry: Applied in the food and cosmetics industries as a color additive.
Mechanism of Action
Phloxine B exerts its effects through several mechanisms:
Binding to Cellular Components: The dye binds to cellular components, particularly those with positive charges, due to its negatively charged nature.
Generation of Reactive Oxygen Species: Upon exposure to light, Phloxine B generates reactive oxygen species, leading to oxidative damage in cells.
Membrane Permeability: In Gram-negative bacteria, the dye’s effectiveness is enhanced by increasing membrane permeability using agents like ethylenediaminetetraacetic acid.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a synthesis of findings from the evidence and inferred contrasts based on its chemical and functional profile.
Key Contrasts
Microbiological Differentiation :
Phloxin B’s ability to enhance contrast between C. albicans colony types (opaque vs. white) is distinct from Eosin Y, which is primarily used in histology. This specificity may arise from its bromine/chlorine substituents, which alter solubility and binding affinity .
Histopathological Utility :
In HPS staining, Phloxin B provides a sharper delineation of calcifications and myxoid substances compared to Eosin Y, which is more effective in cytoplasmic staining .
Optical Performance :
Phloxin B’s higher absorption peak (546–550 nm) versus Eosin Y (518–525 nm) makes it preferable in protocols requiring compatibility with longer-wavelength filters .
Safety and Handling: Unlike Congo Red, which poses carcinogenic risks, Phloxin B is classified as non-hazardous, simplifying laboratory safety protocols .
Research Findings from Evidence
- Microbiology: Phloxin B plates were critical in identifying C. albicans mutants with altered colony-switching frequencies (e.g., SET1 and HDA1 knockouts), highlighting its role in epigenetic studies .
- Histopathology: In CNS tumors with EP300::BCOR fusion, HPS staining with Phloxin B revealed microcysts, calcifications, and oligo-like cytology, aiding diagnostic precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
